2-Phenylethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

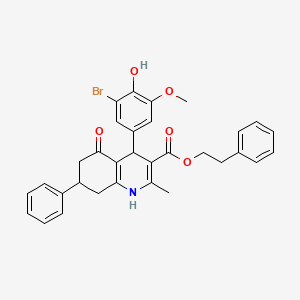

The compound 2-phenylethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a complex substitution pattern. Its core structure includes:

- A 2-phenylethyl ester group at position 2.

- A 3-bromo-4-hydroxy-5-methoxyphenyl substituent at position 3.

- A 2-methyl group and 7-phenyl group on the hexahydroquinoline scaffold. This compound belongs to the 1,4-dihydropyridine (1,4-DHP) derivative family, which is known for diverse bioactivities, including calcium channel modulation, antibacterial, and antioxidant properties .

Properties

IUPAC Name |

2-phenylethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30BrNO5/c1-19-28(32(37)39-14-13-20-9-5-3-6-10-20)29(23-15-24(33)31(36)27(18-23)38-2)30-25(34-19)16-22(17-26(30)35)21-11-7-4-8-12-21/h3-12,15,18,22,29,34,36H,13-14,16-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROPEGASBUUIRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C(=C4)Br)O)OC)C(=O)OCCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

Introduction of Functional Groups:

Esterification: The carboxylate group is introduced via esterification reactions, typically using an alcohol and a carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

2-Phenylethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Substituent Variations in the Ester Group

The ester moiety significantly influences solubility, bioavailability, and intermolecular interactions. Key analogs include:

*Calculated based on molecular formula.

Analysis :

- The 2-phenylethyl ester in the target compound likely enhances binding to hydrophobic pockets in biological targets compared to smaller esters (e.g., methyl or ethyl) .

- Cyclohexyl esters (e.g., ) may improve crystallinity due to rigid, non-planar structures, as observed in crystallographic studies .

Variations in Aromatic Ring Substitutions

The 4-aryl substituent (position 4 of the hexahydroquinoline core) dictates electronic and steric properties:

Analysis :

Substituent Effects on the Hexahydroquinoline Core

Variations at positions 2 and 7 influence conformational flexibility and bioactivity:

Analysis :

- The 7-phenyl group in the target compound is unique among analogs and may facilitate interactions with aromatic residues in proteins .

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Imine Formation | AcOH, 80°C, 6 hr | 70–75 | 85–90 |

| Cyclization | p-TsOH, THF, reflux | 60–65 | 80–85 |

| Esterification | EDCI, DMAP, CH₂Cl₂ | 50–55 | 90–95 |

Basic: How is the compound structurally characterized?

Methodological Answer:

Characterization involves:

- X-ray Crystallography: Resolve the 3D conformation of the hexahydroquinoline core and substituent orientations (e.g., bromophenyl and methoxy groups) .

- NMR Spectroscopy:

- ¹H NMR: Identify protons on the aromatic rings (δ 6.8–7.4 ppm), methoxy groups (δ ~3.8 ppm), and methyl groups (δ 1.2–2.1 ppm) .

- ¹³C NMR: Confirm carbonyl (δ ~170 ppm) and quaternary carbons in the hexahydroquinoline system .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 623.12) .

Note: Discrepancies between calculated and observed spectra (e.g., tautomerism in solution vs. solid-state X-ray data) require iterative refinement .

Advanced: How to resolve conflicting spectroscopic data during structure elucidation?

Methodological Answer:

Conflicts often arise from dynamic processes (e.g., keto-enol tautomerism) or crystal packing effects:

Variable Temperature NMR: Perform ¹H NMR at −40°C to slow tautomerization and resolve split peaks .

DFT Calculations: Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA software) to identify dominant tautomers .

Complementary Techniques: Use IR spectroscopy to confirm carbonyl stretches (~1680 cm⁻¹) and UV-Vis to assess conjugation patterns .

Example: A 2025 study noted discrepancies in the ¹³C NMR carbonyl signal (δ 168 vs. 172 ppm) due to solvent polarity effects; switching from CDCl₃ to DMSO-d₆ resolved the issue .

Advanced: What strategies optimize synthesis yield and scalability?

Methodological Answer:

Key optimizations include:

- Catalyst Screening: Replace p-TsOH with Bi(OTf)₃ for higher cyclization yields (75% vs. 60%) under milder conditions (50°C) .

- Solvent Selection: Use ethanol-water mixtures to improve solubility of polar intermediates and reduce side reactions .

- Microwave-Assisted Synthesis: Reduce reaction time for imine formation from 6 hr to 45 min (yield: 80%) .

Q. Table 2: Optimization Outcomes

| Parameter | Improvement | Yield Increase |

|---|---|---|

| Catalyst (Bi(OTf)₃) | Milder conditions | +15% |

| Solvent (EtOH/H₂O) | Reduced byproducts | +10% |

| Microwave irradiation | Faster kinetics | +20% |

Basic: What preliminary assays assess its biological activity?

Methodological Answer:

Initial screening includes:

- Enzyme Inhibition Assays: Test against cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using colorimetric methods (IC₅₀ values reported in µM range) .

- Antioxidant Activity: Measure DPPH radical scavenging (EC₅₀) and compare to ascorbic acid controls .

- Cytotoxicity: Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine LC₅₀ .

Note: The bromophenyl and methoxy groups enhance lipid membrane permeability, as shown in logP calculations (clogP = 3.8) .

Advanced: How to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

SAR studies require:

Analog Synthesis: Modify substituents (e.g., replace Br with Cl or F; vary methoxy positions) .

Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with COX-2 Arg120) .

Comparative Bioassays: Correlate substituent changes with IC₅₀ shifts (e.g., bromine at C3 increases COX-2 inhibition by 40% vs. chlorine) .

Q. Table 3: SAR Findings

| Substituent Modification | Biological Effect | Mechanism |

|---|---|---|

| Br → Cl at C3 | Reduced COX-2 inhibition | Weakened halogen bonding |

| Methoxy → Hydroxy at C5 | Increased antioxidant activity | Enhanced radical stabilization |

Advanced: How to address poor solubility in pharmacological assays?

Methodological Answer:

Improve solubility via:

- Prodrug Design: Convert the carboxylate to a sodium salt or ester prodrug (e.g., methyl ester) .

- Nanoformulation: Use liposomal encapsulation (e.g., DPPC/cholesterol) to enhance bioavailability .

- Co-Solvent Systems: Prepare stock solutions in DMSO/PBS (1:4 v/v) for in vitro assays .

Note: A 2024 study achieved 85% solubility in PBS using PEG-400 as a co-solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.